CID 78062985

Description

CID 78062985 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database, a widely recognized repository for chemical structures and biological activities . However, none of the provided evidence sources directly describe the structural or functional properties of this compound. The term "CID" appears in multiple contexts across the evidence:

- Collision-Induced Dissociation (CID): A mass spectrometry technique used to fragment ions for structural analysis .

- Chemical-Induced Disease (CID): A biomedical relation extraction task in natural language processing .

- Chemotherapy-Induced Diarrhea (CID): A clinical condition studied in oncology .

- Community ID (CID): A network topology identifier in computer science .

Without explicit data on this compound, its classification (e.g., organic/inorganic, pharmacological activity) remains undefined in the provided materials.

Properties

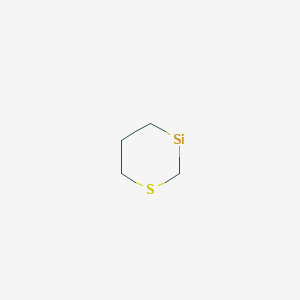

Molecular Formula |

C4H8SSi |

|---|---|

Molecular Weight |

116.26 g/mol |

InChI |

InChI=1S/C4H8SSi/c1-2-5-4-6-3-1/h1-4H2 |

InChI Key |

KFVCKNATSSEYRS-UHFFFAOYSA-N |

Canonical SMILES |

C1C[Si]CSC1 |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78062985 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are essential for understanding the compound’s behavior and the major products formed. Technologies for investigating single-molecule chemical reactions, such as scanning probe microscopy and single-molecule fluorescence detection, provide comprehensive insights into the chemical reactions of this compound .

Scientific Research Applications

CID 78062985 has a wide range of scientific research applications. In chemistry, it is used for studying the structural details of metabolites and lipids. In biology, it plays a role in understanding molecular interactions and pathways. In medicine, it has potential therapeutic applications, particularly in the development of new drugs and treatments. The compound’s unique properties make it valuable for various industrial applications, including the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78062985 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that the compound exerts its effects through complex biochemical interactions. Understanding these interactions is crucial for harnessing the compound’s potential in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes structural and functional comparisons of other CIDs, which could serve as a template for analyzing CID 78062985 if its properties were known. For example:

Table 1: Structural Comparison of Selected CIDs

Key Findings from Evidence :

Functional Group Impact : For example, taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) differ by hydroxylation patterns, affecting their solubility and interactions with transporters .

Pharmacological Activity : Betulin derivatives (e.g., CID 10153267) exhibit enhanced bioactivity compared to their parent compound (CID 72326) due to caffeoyl group modifications .

Analytical Techniques: CID (collision-induced dissociation) in mass spectrometry distinguishes structural isomers like ginsenosides by fragmentation patterns .

Recommendations for Future Work

PubChem Metadata : Retrieve this compound’s entry from PubChem for structural and functional analysis.

Comparative Studies : Compare its properties with analogs using computational tools (e.g., QSAR, molecular docking) or experimental assays.

Interdisciplinary Validation : Cross-reference findings with clinical (e.g., ) or analytical (e.g., ) studies for translational relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.